molecular formula C8H7F5N2OS B14064517 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine

Katalognummer: B14064517
Molekulargewicht: 274.21 g/mol
InChI-Schlüssel: SBOGHBBDWHTIHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Vorbereitungsmethoden

The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with difluoromethoxy and trifluoromethylthio groups. One common synthetic route involves the nucleophilic substitution of a suitable precursor with difluoromethoxy and trifluoromethylthio reagents under controlled conditions. The hydrazine moiety is then introduced through a reaction with hydrazine hydrate or a similar reagent. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving hydrazine derivatives.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety and fluorinated groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine: Similar structure but with different substitution pattern on the phenyl ring.

    Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and has similar fluorinated groups.

    Difluoromethoxy phenyl derivatives: Compounds with difluoromethoxy groups attached to a phenyl ring, used in various chemical applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H7F5N2OS

Molekulargewicht

274.21 g/mol

IUPAC-Name

[3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-5-1-4(15-14)2-6(3-5)17-8(11,12)13/h1-3,7,15H,14H2

InChI-Schlüssel

SBOGHBBDWHTIHT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1OC(F)F)SC(F)(F)F)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.